molecular formula C12H14ClN3O2 B2375777 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1797716-80-3

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B2375777
CAS No.: 1797716-80-3
M. Wt: 267.71
InChI Key: ROOXNFCDQUGQSC-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group

Safety and Hazards

The compound is classified as a combustible solid . The safety information includes precautionary statements such as P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxadiazole derivative and the biomolecule .

Cellular Effects

Oxadiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that oxadiazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Oxadiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazole derivatives have been shown to be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxadiazole derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXNFCDQUGQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine (intermediate 27, 900 mg, 2.80 mmol) in 1,2-dichloroethane (2.0 ml) was added chloroethyl chloroformate (0.46 ml, 4.20 mmol), and the reaction mixture was stirred at 70° C. for 4 hours. The reaction mixture was concentrated in vacuo. After removal of the solvent, the residue was dissolved in methanol (2.0 ml), and the solution was stirred under reflux for one hour. When the reaction was complete (checked by thin layer chromatography), the reaction mixture was concentrated in vacuo. The resulting 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)-morpholine hydrochloride (intermediate 28) was used for next reaction without further purification.
Name
4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine
Quantity
900 mg
Type
reactant
Reaction Step One
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One

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